![molecular formula C15H10F3NO3S B3163759 3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde CAS No. 885950-56-1](/img/structure/B3163759.png)
3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde
Overview
Description
3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde is a chemical compound with the molecular formula C15H10F3NO3S . It is used in proteomics research .
Synthesis Analysis
The specific synthesis pathway for this compound may vary depending on the specific chemical process. Generally, it can be synthesized through the reaction of benzoic acid chloride and trifluoromethylbenzene amine .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The trifluoromethyl group (-CF3) is a key component of the molecule .Physical And Chemical Properties Analysis
This compound is a yellow solid at room temperature. It is insoluble in water but more soluble in organic solvents .Scientific Research Applications
Stability and Degradation Pathways
LC-MS/MS Study on Nitisinone Degradation Products : A study utilized LC-MS/MS to investigate the stability and degradation pathways of Nitisinone, a compound with similar functional groups, under various conditions. This research aids in understanding the stability of such compounds and their environmental impact. It identified major degradation products and their stability, contributing to the knowledge of potential risks and benefits of medical and environmental applications of related chemicals (Barchańska et al., 2019).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide (BTA) Utilization : Although not the exact compound , BTAs exhibit a simple structure that allows them to be used widely in nanotechnology, polymer processing, and biomedical fields. Their ability to self-assemble into nanometer-sized structures due to hydrogen bonding highlights the potential of structurally similar compounds in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Environmental Impact and Applications
Environmental Fate of Lampricide TFM : Research on 3-trifluoromethyl-4-nitrophenol (TFM) details its use in controlling sea lamprey populations in the Great Lakes. While structurally different, insights into TFM's environmental effects, including transient impacts on aquatic communities and its non-persistence, can be relevant for understanding the environmental applications and impacts of similar nitro-aromatic compounds (Hubert, 2003).
Safety and Hazards
When handling 3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde, protective measures should be taken to avoid direct skin contact and inhalation. It should be stored properly to avoid contact with oxygen, moisture, and other incompatible substances . It is moderately toxic by ingestion, inhalation, and subcutaneous routes. When heated to decomposition, it emits very toxic fumes .
properties
IUPAC Name |
3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3S/c16-15(17,18)12-3-1-2-11(6-12)9-23-14-5-4-10(8-20)7-13(14)19(21)22/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIPZEHALCKGIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175501 | |
Record name | 3-Nitro-4-[[[3-(trifluoromethyl)phenyl]methyl]thio]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885950-56-1 | |
Record name | 3-Nitro-4-[[[3-(trifluoromethyl)phenyl]methyl]thio]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-[[[3-(trifluoromethyl)phenyl]methyl]thio]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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